molecular formula C16H14FNO3 B1439851 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid CAS No. 1262010-01-4

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid

Cat. No.: B1439851
CAS No.: 1262010-01-4
M. Wt: 287.28 g/mol
InChI Key: HYOYAUNKHNTOHN-UHFFFAOYSA-N
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Description

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid is a sophisticated small molecule designed for advanced research and development, particularly in medicinal chemistry. This compound integrates a 4-fluorobenzoic acid moiety, a well-established building block in the synthesis of Active Pharmaceutical Ingredients (APIs), with a dimethylaminocarbonyl functional group . The presence of the fluorine atom is a strategic feature in drug design, known to enhance the metabolic stability, bioavailability, and binding affinity of derivative compounds by influencing their electron distribution and lipophilicity . The dimethylamide group on the biphenyl system can contribute to hydrogen bonding potential and influence the overall molecular geometry, making this compound a versatile intermediate for constructing complex target molecules. Its primary research value lies in its application as a key synthetic precursor in the discovery and development of new therapeutic agents. Researchers can employ this compound in the synthesis of candidate molecules for a variety of disease targets, leveraging its bifunctional structure to incorporate both carboxylic acid and amide functionalities into a larger molecular framework. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-10(4-6-11)13-9-12(16(20)21)7-8-14(13)17/h3-9H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOYAUNKHNTOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691339
Record name 4'-(Dimethylcarbamoyl)-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-01-4
Record name 4'-(Dimethylcarbamoyl)-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[4-(N,N-dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid typically involves:

  • Construction of the biphenyl scaffold with appropriate substitution patterns.
  • Introduction of the fluorine atom at the 4-position of the benzoic acid ring.
  • Formation of the N,N-dimethylaminocarbonyl group on the para-position of the phenyl ring.
  • Final functional group transformations to yield the carboxylic acid.

Preparation Routes

Cross-Coupling of Substituted Aryl Precursors

A common approach to biphenyl compounds involves Suzuki or related palladium-catalyzed cross-coupling reactions between aryl boronic acids and aryl halides:

  • Step 1: Preparation of 4-fluoro-3-bromobenzoic acid or ester derivative as one coupling partner.
  • Step 2: Preparation of 4-(N,N-dimethylaminocarbonyl)phenyl boronic acid or ester.
  • Step 3: Palladium-catalyzed Suzuki coupling to form the biphenyl core.
  • Step 4: Hydrolysis of ester to carboxylic acid if ester was used.

This method allows precise placement of fluoro and dimethylaminocarbonyl groups on the biphenyl framework.

Direct Fluorination of Biphenyl Precursors

Another approach involves starting from a biphenyl compound with a carboxylic acid and dimethylaminocarbonyl substituent, followed by selective fluorination at the 4-position of the benzoic acid ring.

  • Transition metal-free nucleophilic fluorination methods using fluoride salts and hypervalent iodine reagents (e.g., arylbenziodoxolones) have been reported for fluorobenzoic acids, which could be adapted for this compound class.
  • These methods offer mild conditions and avoid expensive catalysts.

Introduction of the Dimethylaminocarbonyl Group

The N,N-dimethylaminocarbonyl group is typically introduced via:

  • Amidation reaction: Conversion of a para-substituted carboxylic acid or ester to the corresponding amide using dimethylamine or dimethylamine derivatives.
  • This can be done by activating the carboxyl group (e.g., acid chloride formation) followed by reaction with dimethylamine.
  • Alternatively, carbamoylation of a para-aminophenyl derivative followed by cross-coupling can be employed.

Detailed Experimental Procedures from Related Compounds

While direct preparation procedures for this compound are scarce in open literature, analogous methods from related fluorobenzoic acid derivatives provide insight:

Step Reagents/Conditions Description Reference
Formation of 4-fluorobenzohydrazide Ester + hydrazine hydrate in absolute ethanol (Ester:EtOH:Hydrazine = 1:4:3), stirred 12-15 h at reflux, monitored by TLC Conversion of ester to hydrazide intermediate
Amidation Acid chloride or activated ester + dimethylamine, room temperature to mild heating Introduction of dimethylaminocarbonyl group Inferred from general amidation chemistry
Cross-coupling Aryl boronic acid + aryl bromide, Pd catalyst, base, solvent (e.g., DMF, toluene), reflux Formation of biphenyl core General synthetic methodology
Fluorination Nucleophilic fluorination using fluoride salts and hypervalent iodine reagents in polar aprotic solvents Introduction of fluorine at aromatic position

Analysis of Preparation Methods

Preparation Method Advantages Limitations Typical Yields Notes
Suzuki Cross-Coupling High regioselectivity, modular approach, widely used Requires palladium catalyst, sensitive to sterics 70-90% (typical for Suzuki) Well-established for biphenyl synthesis
Nucleophilic Aromatic Fluorination Metal-free, mild conditions, high selectivity Requires specialized precursors (iodonium salts) Moderate to high Useful for late-stage fluorination
Amidation via Acid Chloride Straightforward, high reactivity Acid chloride preparation can be harsh High (80-95%) Common for amide bond formation
Hydrazide Formation Useful intermediate for further transformations Long reaction times, requires hydrazine Moderate to high Used in related fluorobenzoic acid derivatives

Patented Processes and Industrial Considerations

  • Patents related to fluorinated biphenyl carboxylic acids describe processes involving crystallization, solvent selection (esters, ethers, ketones), and drying techniques (rotary evaporation, spray drying, lyophilization) to isolate pure products.
  • Use of pharmaceutically acceptable excipients and amorphous solid dispersions indicates pharmaceutical relevance.
  • Process optimization includes solvent choice, temperature control (e.g., heating at 60°C for 1 hour), and purification steps to obtain crystalline forms.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Remarks
Solvents DMF, ethanol, isobutyl acetate, nitromethane Polar aprotic solvents favored for fluorination and coupling
Catalysts Pd(PPh3)4, Pd(OAc)2, LiH (as catalyst in some reactions) Pd catalysts for coupling; LiH as base/catalyst in some syntheses
Temperature Room temperature to reflux (25-110°C) Reaction dependent
Reaction Time 0.5 to 15 hours Longer for hydrazide formation; shorter for coupling
Purification Filtration, crystallization, drying (rotary evaporation, lyophilization) Ensures high purity for pharmaceutical use

Research Findings and Notes

  • The compound's molecular weight is 287.28 g/mol with moderate lipophilicity (XLogP3-AA ~2.6), suggesting reasonable solubility and bioavailability profiles.
  • The presence of fluorine enhances metabolic stability and binding affinity in pharmaceutical contexts.
  • The dimethylaminocarbonyl group provides hydrogen bonding acceptor sites, influencing biological activity.
  • The preparation methods emphasize regioselective functionalization and mild conditions to preserve sensitive groups.

Chemical Reactions Analysis

Types of Reactions

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid has shown promise in pharmaceutical research, particularly in drug development. Its structure allows it to function as a potential intermediate in the synthesis of various bioactive compounds.

Case Study: Anticancer Activity

Research indicates that derivatives of benzoic acid exhibit anticancer properties. The incorporation of the dimethylaminocarbonyl group may enhance the compound's ability to inhibit cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Material Science

The compound's unique chemical structure also positions it as a candidate for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

In polymer chemistry, the incorporation of fluorinated compounds can improve thermal stability and chemical resistance. Research has explored the use of benzoic acid derivatives in creating high-performance polymers that are suitable for industrial applications .

Analytical Chemistry

The compound can serve as a standard reference material in analytical chemistry due to its well-defined chemical properties.

Case Study: Chromatographic Analysis

In chromatographic techniques, such as HPLC (High-Performance Liquid Chromatography), this compound can be used to calibrate instruments and validate methods for analyzing complex mixtures .

Mechanism of Action

The mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Fluorobenzoic Acid Derivatives

The compound belongs to a broader class of fluorinated benzoic acids with aromatic substituents. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid -F (4), -C(O)N(CH₃)₂-C₆H₄ (3) C₁₆H₁₄FNO₃ 287.29 High polarity, potential H-bond donor
3-(4-Ethylphenyl)-4-fluorobenzoic acid -F (4), -C₂H₅-C₆H₄ (3) C₁₅H₁₃FO₂ 244.26 Lower polarity, hydrophobic
3-(4-Acetylphenyl)-4-fluorobenzoic acid -F (4), -COCH₃-C₆H₄ (3) C₁₅H₁₁FO₃ 258.25 Ketone group enhances reactivity
3-(3-Chlorophenyl)-4-fluorobenzoic acid -F (4), -Cl-C₆H₄ (3) C₁₃H₈ClFO₂ 254.66 Electronegative Cl increases acidity
4-Fluorobenzoic acid -F (4), -COOH (1) C₇H₅FO₂ 140.11 Simple analog; used in catalysis

Key Observations :

  • Electronic Effects: The dimethylaminocarbonyl group in the target compound introduces a strong electron-withdrawing effect via resonance, likely increasing the acidity of the carboxylic acid group compared to ethyl- or acetyl-substituted analogs .
  • Solubility: The polar dimethylaminocarbonyl moiety may enhance solubility in aprotic solvents (e.g., DMSO) relative to non-polar substituents like ethyl or chlorophenyl groups .
  • Reactivity: Unlike 4-fluorobenzoic acid (used in ring-opening reactions of cyclic carbonates ), the bulky dimethylaminocarbonyl group in the target compound may sterically hinder nucleophilic attack, altering reaction pathways.

Comparison with Benzamide Derivatives

Property This compound N-(4-Ethylphenyl)-4-fluorobenzamide
Functional Group Carboxylic acid (-COOH) Amide (-CONHR)
Acidity Higher (pKa ~2-3 for benzoic acid) Lower (pKa ~8-10 for amides)
Stability Prone to decarboxylation at high temps More thermally stable
Bioactivity Potential Enhanced H-bonding for target binding Improved membrane permeability

Key Insight : The carboxylic acid group in the target compound offers stronger hydrogen-bonding capacity, making it more suitable for interactions with polar biological targets, whereas amides may excel in pharmacokinetic properties .

Biological Activity

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, with the CAS number 1262010-01-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H14FNO3
  • Molecular Weight : 287.29 g/mol
  • Structure : The compound features a fluorobenzoic acid moiety substituted with a dimethylaminocarbonyl group, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies suggest that derivatives of fluorobenzoic acids exhibit cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism may involve apoptosis through DNA crosslinking and disruption of tubulin polymerization.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

  • Cytotoxicity Studies : Research indicated that certain fluorobenzoic acid derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, complexes featuring dimethylamino groups showed enhanced selectivity towards tumor cells while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .
  • Antimicrobial Activity : Compounds derived from 4-fluorobenzoic acid have been evaluated for their antimicrobial properties. Studies demonstrated that these derivatives could inhibit the growth of various bacterial strains, highlighting their potential as antimicrobial agents .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAntitumor activity against A549 and HeLa
4-Fluorobenzoic acid derivativesAntimicrobial activity
Acetylcholinesterase inhibitorsNeuroprotective effects

Q & A

Q. How to address conflicting NMR data for the dimethylamide group in different solvents?

  • Methodology : Solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3) alter proton chemical shifts. In DMSO, N-CH3_3 protons deshield (δ 3.1 ppm) due to hydrogen bonding. Confirm assignments via 1^1H-13^13C HSQC and compare with computed NMR (GIAO method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid
Reactant of Route 2
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3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid

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